molecular formula C10H12N4S B15330791 1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole

1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole

Cat. No.: B15330791
M. Wt: 220.30 g/mol
InChI Key: IANVZLVRMJSJPK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole is an organic compound with a unique structure that includes a tetrazole ring substituted with a 2,4-dimethylphenyl group and a methylthio group

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole can be compared with similar compounds such as:

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C10H12N4S/c1-7-4-5-9(8(2)6-7)14-10(15-3)11-12-13-14/h4-6H,1-3H3

InChI Key

IANVZLVRMJSJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC)C

Origin of Product

United States

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